molecular formula C61H96NO9P B12390110 DSPE-Pyrene

DSPE-Pyrene

Cat. No.: B12390110
M. Wt: 1018.4 g/mol
InChI Key: TYQRVQWCYNAOLV-KZRJWCEASA-N
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Description

1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-Pyrene (DSPE-Pyrene) is a phospholipid molecule that belongs to the lipid family of biological polymers. It is composed of two fatty acids, a glycerol unit, a phosphate group, and a polar molecule. The compound is capped with fluorescent pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-Pyrene involves the conjugation of pyrene to the phospholipid molecule. This process typically includes the following steps:

Industrial Production Methods

Industrial production of 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-Pyrene involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:

Chemical Reactions Analysis

Types of Reactions

1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-Pyrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-Pyrene has a wide range of scientific research applications, including:

    Chemistry: Used as a fluorescent probe to study lipid bilayers and membrane dynamics.

    Biology: Employed in the study of cell membranes and lipid-protein interactions.

    Medicine: Utilized in drug delivery systems, such as liposomes and nanoparticles, for targeted drug delivery.

    Industry: Applied in the development of biosensors and diagnostic tools .

Mechanism of Action

1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-Pyrene exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-Pyrene is unique due to its combination of phospholipid properties and the fluorescent characteristics of pyrene. This makes it particularly useful for applications requiring both membrane interaction and fluorescence-based detection .

Properties

Molecular Formula

C61H96NO9P

Molecular Weight

1018.4 g/mol

IUPAC Name

[(2R)-3-[hydroxy-[2-(4-pyren-4-ylbutanoylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C61H96NO9P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-42-58(64)68-49-55(71-59(65)43-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)50-70-72(66,67)69-47-46-62-57(63)41-35-38-53-48-54-39-33-36-51-44-45-52-37-34-40-56(53)61(52)60(51)54/h33-34,36-37,39-40,44-45,48,55H,3-32,35,38,41-43,46-47,49-50H2,1-2H3,(H,62,63)(H,66,67)/t55-/m1/s1

InChI Key

TYQRVQWCYNAOLV-KZRJWCEASA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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